molecular formula C14H20N6 B14147048 3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine CAS No. 89311-56-8

3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine

Cat. No.: B14147048
CAS No.: 89311-56-8
M. Wt: 272.35 g/mol
InChI Key: XQMSJAYBKARVAE-UHFFFAOYSA-N
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Description

3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a 1,2,4-triazole ring. Compounds containing these structural motifs are often explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine is unique due to its specific combination of a piperazine ring with a 4-methylphenyl group and a 1,2,4-triazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

89311-56-8

Molecular Formula

C14H20N6

Molecular Weight

272.35 g/mol

IUPAC Name

3-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C14H20N6/c1-11-2-4-12(5-3-11)10-19-6-8-20(9-7-19)14-16-13(15)17-18-14/h2-5H,6-10H2,1H3,(H3,15,16,17,18)

InChI Key

XQMSJAYBKARVAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=NNC(=N3)N

Origin of Product

United States

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